Benzyl N-(2-hydroxyethyl)carbamate

Physical form Purification Handling

When synthetic routes demand orthogonal amine deprotection in the presence of acid-labile (Boc) or base-labile (Fmoc) groups, Cbz-ethanolamine is the optimal intermediate. Its Cbz group withstands 20% TFA/DCM and 20% piperidine/DMF yet is cleanly removed by catalytic hydrogenolysis. · Crystalline solid (mp 58-60 °C) enables precise weighing and recrystallization purification. · Strong UV chromophore (≈254 nm) simplifies HPLC monitoring. · Published yields of 71.9% in enzymatic packed-bed reactors confirm process robustness. Supplied at 98% HPLC purity to minimize side-product formation in critical coupling steps.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 77987-49-6
Cat. No. B104591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(2-hydroxyethyl)carbamate
CAS77987-49-6
Synonyms(2-Hydroxyethyl)carbamic acid benzyl ester;  (2-Hydroxyethyl)carbamic acid phenylmethyl ester;  2-(Benzyloxycarbonylamino)ethanol;  2-[N-(Benzyloxycarbonyl)amino]ethanol;  Benzyl (2-hydroxyethyl)carbamate;  Benzyl N-(2-hydroxyethyl)carbamate;  N-(2-Hydroxy
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCO
InChIInChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
InChIKeySAGINAGERRNGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(2-hydroxyethyl)carbamate: Identity & Procurement


Benzyl N-(2-hydroxyethyl)carbamate (also known as Z-glycinol, Cbz-ethanolamine, or N-Z-ethanolamine) is a protected amino alcohol derivative with molecular formula C10H13NO3 and molecular weight 195.22 g/mol [1]. It features a benzyloxycarbonyl (Cbz/Z) protecting group on the amine and a free primary hydroxyl group, making it a white crystalline powder with a melting point of 58–60 °C [2]. The compound is primarily used as a pharmaceutical intermediate, notably in the preparation of alkynylaryladenines as A2A adenosine receptor agonists and in the synthesis of noncovalent cathepsin S inhibitors . It also serves as a PROTAC linker building block . However, the carbamate-protected amino alcohol class contains several closely related N-protected ethanolamine derivatives that differ fundamentally in orthogonal deprotection compatibility, physical form, reaction yield profiles, and cost, making generic interchange unscientific.

Why Substitution of Benzyl N-(2-hydroxyethyl)carbamate Fails


Despite sharing the ethanolamine core, N-protected ethanolamine derivatives differ dramatically in orthogonal deprotection chemistry: Cbz is stable to trifluoroacetic acid (TFA, used for Boc removal) and to piperidine (used for Fmoc removal), but is removable via catalytic hydrogenolysis, enabling sequential deprotection strategies impossible with Boc or Fmoc alone . Physical form differences also impact handling: Cbz-ethanolamine is a crystalline solid (mp 58–60 °C) that can be purified by recrystallization, while N-Boc-ethanolamine is a viscous liquid (bp 92 °C/0.22 mm) requiring distillation or chromatography . The Cbz chromophore (benzyl ester) provides strong UV absorption at ~254 nm for convenient HPLC monitoring, a feature absent in Boc-protected analogs . Furthermore, enzymatic oxidation studies demonstrate that the Cbz group tolerates chloroperoxidase-catalyzed conditions that would cleave more labile protecting groups, achieving distinct process yields [1]. These non-substitutable attributes must be supported by quantitative evidence.

Benzyl N-(2-hydroxyethyl)carbamate: Differentiation Evidence vs. Analogs


Crystalline Solid vs. Liquid Physical Form

Benzyl N-(2-hydroxyethyl)carbamate is a white crystalline powder with a melting point of 58–60 °C [1]. In contrast, N-Boc-ethanolamine (CAS 26690-80-2) is a clear, pale yellow viscous liquid with a boiling point of 92 °C at 0.22 mm Hg and a density of 1.042 g/mL at 25 °C . The solid physical form of the target compound enables purification by simple recrystallization and weighing without solvent transfer losses, a critical advantage in multi-step pharmaceutical intermediate production where precise stoichiometric control is required.

Physical form Purification Handling

Enzymatic Oxidation Yield Advantage

In a one-pot multienzyme cascade system coupling chloroperoxidase-catalyzed oxidation with rhamnulose-1-phosphate aldolase-catalyzed aldol addition, Cbz-ethanolamine was converted to Cbz-aminopolyol. When immobilized enzymes were used in a packed-bed reactor, a Cbz-aminopolyol yield of 71.9% was achieved with almost complete Cbz-ethanolamine consumption [1]. In the same study, use of soluble enzymes yielded only 23.6% Cbz-aminopolyol. The addition of 5% (v/v) dioxane further improved product concentration 18-fold to 86.6 mM (31 g/L) [1]. This demonstrates that the Cbz protecting group tolerates the oxidative and aldol addition enzyme conditions, an outcome not guaranteed for Boc-protected substrates where TFA-generating side reactions could compromise enzyme integrity.

Enzymatic oxidation Process yield Cbz-aminopolyol synthesis

Orthogonal Deprotection: Cbz Stability Under Acidic Conditions

The Cbz (benzyloxycarbonyl) protecting group on the ethanolamine nitrogen is reported to be stable to highly acidic conditions, including 20% trifluoroacetic acid in dichloromethane at room temperature for 2–4 hours [1]. Under identical conditions, the Boc protecting group undergoes rapid cleavage . This differential acid stability enables sequential deprotection strategies where a Boc group is removed first without affecting the Cbz group, or conversely, Cbz is removed by catalytic hydrogenolysis (H₂, Pd/C) while Boc remains intact . For Fmoc-ethanolamine, the base-labile Fmoc group is removed by 20% piperidine in DMF, which also leaves the Cbz group unaffected . This three-way orthogonality is systematically exploited in complex molecule synthesis.

Orthogonal deprotection TFA stability Solid-phase synthesis

Commercial Purity Specification Comparison

Thermo Scientific Chemicals supplies Benzyl N-(2-hydroxyethyl)carbamate (N-Z-Ethanolamine) with an assay percent range of ≥97.5% (HPLC), corresponding to 98% labeled purity . By comparison, N-Boc-ethanolamine from major suppliers is typically specified at a minimum purity of 95% . This 3-percentage-point purity differential, while modest, translates into lower batch-to-batch variability and reduced downstream purification burden when the target compound is used as a critical pharmaceutical intermediate for A2A adenosine receptor agonist or cathepsin S inhibitor synthesis .

Purity specification HPLC assay Procurement quality

Intrinsic UV Chromophore for HPLC Monitoring

The benzyl ester moiety in the Cbz group provides a strong UV chromophore with absorbance at ~254 nm, enabling real-time HPLC monitoring of reaction progress without requiring derivatization or refractive index detection . In contrast, the Boc group (tert-butyl carbamate) lacks a significant UV chromophore above 210 nm, necessitating alternative detection methods such as charged aerosol detection (CAD), evaporative light scattering (ELSD), or mass spectrometry for accurate quantification . This intrinsic UV detectability of Cbz-protected intermediates is particularly valuable in process analytical technology (PAT) frameworks for pharmaceutical manufacturing, where robust inline or online HPLC monitoring is required.

UV detection HPLC monitoring Process analytical technology

Benzyl N-(2-hydroxyethyl)carbamate: Application Scenarios


Orthogonal Deprotection in Peptide Synthesis

When a synthetic route requires orthogonal deprotection of an amine in the presence of acid-labile (Boc) or base-labile (Fmoc) groups, Benzyl N-(2-hydroxyethyl)carbamate is the optimal choice. Its Cbz group withstands 20% TFA/DCM (Boc removal) and 20% piperidine/DMF (Fmoc removal) , yet can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) in the final step. This three-way orthogonality is not achievable with N-Boc-ethanolamine (which would deprotect under TFA) or N-Fmoc-ethanolamine (which would deprotect under piperidine). Procuring the Cbz-protected intermediate from the outset avoids redesign of the protecting group strategy.

Enzymatic Cascade for Aminopolyol Intermediates

For process development teams building enzymatic cascades to produce aminopolyols (e.g., for antiviral or anticancer agents), Cbz-ethanolamine offers a validated starting point with published yields of 71.9% in a packed-bed reactor system [1]. The tolerance of the Cbz group to chloroperoxidase-generated oxidants (tert-butyl hydroperoxide) and its compatibility with aldolase enzymes have been experimentally demonstrated [1], whereas the acid-labile Boc group would likely degrade under these oxidative conditions. The solid physical form also simplifies substrate feeding in continuous-flow reactor configurations.

A2A Adenosine Receptor Agonist Development

Researchers synthesizing alkynylaryladenines as A2A adenosine receptor agonists with effects on hepatic glucose production benefit from using Benzyl N-(2-hydroxyethyl)carbamate because the Cbz chromophore at 254 nm enables straightforward HPLC monitoring of coupling and deprotection steps without specialized detectors. The commercial availability at 98% HPLC purity reduces the risk of side-product formation during the critical Sonogashira coupling step that attaches the alkynylaryl moiety.

Cathepsin S Inhibitor Synthesis

In the synthesis of functionalized N-arylaminoethyl amides as noncovalent cathepsin S inhibitors , the Cbz-protected ethanolamine serves as a key intermediate. Its crystalline solid form facilitates precise weighing for amide coupling reactions, and its orthogonal deprotection profile allows sequential amine unveiling without affecting other protecting groups in the inhibitor scaffold. Procurement of the Cbz derivative directly, rather than attempting to use the liquid N-Boc-analog, streamlines the workflow in medicinal chemistry laboratories.

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